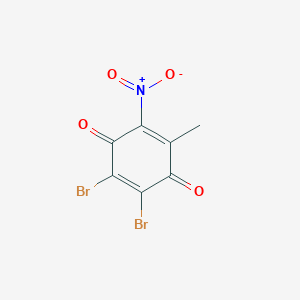![molecular formula C22H22N2O B14382079 Ethanone, 2-[[4-(dimethylamino)phenyl]amino]-1,2-diphenyl- CAS No. 89357-49-3](/img/structure/B14382079.png)
Ethanone, 2-[[4-(dimethylamino)phenyl]amino]-1,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-[[4-(dimethylamino)phenyl]amino]-1,2-diphenyl- is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[[4-(dimethylamino)phenyl]amino]-1,2-diphenyl- typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)aniline with benzophenone under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[[4-(dimethylamino)phenyl]amino]-1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amines.
Scientific Research Applications
Ethanone, 2-[[4-(dimethylamino)phenyl]amino]-1,2-diphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethanone, 2-[[4-(dimethylamino)phenyl]amino]-1,2-diphenyl- exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Acetophenone, 2-(dimethylamino)-1-phenyl-
- Methanone, [4-(dimethylamino)phenyl]phenyl-
Comparison
Compared to similar compounds, Ethanone, 2-[[4-(dimethylamino)phenyl]amino]-1,2-diphenyl- stands out due to its unique structure and specific chemical properties
Properties
CAS No. |
89357-49-3 |
|---|---|
Molecular Formula |
C22H22N2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[4-(dimethylamino)anilino]-1,2-diphenylethanone |
InChI |
InChI=1S/C22H22N2O/c1-24(2)20-15-13-19(14-16-20)23-21(17-9-5-3-6-10-17)22(25)18-11-7-4-8-12-18/h3-16,21,23H,1-2H3 |
InChI Key |
GJBCCESMNRGOIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14382045.png)
![5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione](/img/structure/B14382047.png)
![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)
![5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one](/img/structure/B14382058.png)



